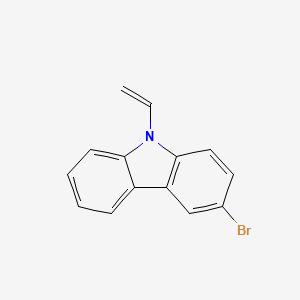

3-Bromo-9-vinyl-9H-carbazole

Description

Contextualizing Carbazole (B46965) Derivatives in Organic Electronic and Functional Material Science

Carbazole-based molecules are a cornerstone in the field of organic electronics and functional materials. mdpi.commdpi.com Their widespread application stems from a unique combination of desirable characteristics. These compounds are known for their robust thermal and chemical stability, a crucial factor for the longevity and reliability of electronic devices. mdpi.commdpi.com Furthermore, the carbazole moiety is inherently electron-rich and possesses excellent hole-transporting capabilities, making it a fundamental building block for various organic semiconductor applications. mdpi.commdpi.comresearchgate.net

The rigid, planar structure of the carbazole core, coupled with its high photoluminescence quantum yield, provides a versatile platform for the design of materials used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and perovskite solar cells. mdpi.comresearchgate.net The ease with which the carbazole ring system can be chemically modified at several positions—notably the 2, 3, 6, 7, and 9 positions—allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of a particular application. mdpi.comnih.govresearchgate.net This adaptability has led to the development of a vast library of carbazole derivatives, each with unique characteristics.

Strategic Importance of Halogenation (Bromine at C3) and N-Vinyl Functionalization in Carbazole Chemistry

The specific functionalization of the carbazole core at the C3 and N9 positions in 3-Bromo-9-vinyl-9H-carbazole is a deliberate strategy to impart specific functionalities. The introduction of a bromine atom at the C3 position is a key modification. Halogenation, and specifically bromination, is a widely used technique in the synthesis of organic electronic materials. The presence of the bromine atom can serve multiple purposes. Firstly, it can enhance the thermal and electrochemical stability of the molecule. Secondly, the bromine atom provides a reactive site for further chemical modifications through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the straightforward synthesis of more complex molecular architectures with extended conjugation and tailored electronic properties. Bromination at the 3-position is also known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices. Moreover, blocking the 3-position can reduce the likelihood of unwanted oxidation, which can lead to the formation of excimers or oligomers that can negatively impact device performance. ossila.com

The N-vinyl group at the 9-position is equally significant. The vinyl moiety is a polymerizable group, making this compound a valuable monomer for the synthesis of polymers like poly(N-vinylcarbazole) (PVK). orgsyn.org PVK is one of the most well-known photoconductive polymers and has been extensively used in a variety of applications, including as a host material in OLEDs and as a photoresist. researchgate.netorgsyn.org The vinyl group, therefore, opens up the possibility of creating high-molecular-weight materials that combine the desirable electronic properties of the carbazole core with the advantageous processing characteristics of polymers, such as solution processability and the ability to form uniform thin films.

Research Trajectory and Potential of this compound in Emerging Technologies

The unique combination of a brominated carbazole core and a polymerizable vinyl group positions this compound as a versatile building block for a range of emerging technologies. Its primary potential lies in the development of advanced materials for organic electronics.

In the realm of OLEDs, polymers derived from this compound could serve as highly efficient host materials for phosphorescent emitters. The high triplet energy of the carbazole unit is crucial for confining excitons on the phosphorescent guest molecules, leading to high quantum efficiencies. The bromine atom can be further functionalized to tune the electronic properties of the polymer, optimizing charge balance and device performance.

For photovoltaic applications, this compound could be a precursor to hole-transporting materials in perovskite and organic solar cells. The excellent hole-transporting properties of carbazoles are well-established, and the ability to form stable, uniform polymer films is a significant advantage for large-area device fabrication. researchgate.net The bromine atom offers a handle to attach other functional groups that can improve solubility, energy level alignment, and interfacial properties within the solar cell architecture.

The research trajectory for this compound will likely focus on its polymerization and the characterization of the resulting polymers. Key areas of investigation will include the determination of the photophysical and electrochemical properties of these polymers, as well as the evaluation of their performance in OLED and photovoltaic devices. The ability to create well-defined polymers with controlled molecular weights and low polydispersity will be crucial for establishing structure-property relationships and unlocking the full potential of this promising compound.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-ethenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLOBIBTOUBQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32072-08-5 | |

| Details | Compound: 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32072-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80953944 | |

| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32072-08-5, 46499-01-8 | |

| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-vinyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 9 Vinyl 9h Carbazole

Precursor Synthesis and Halogenation Strategies

The foundational step in synthesizing 3-Bromo-9-vinyl-9H-carbazole is the preparation of the brominated carbazole (B46965) scaffold. This involves the careful bromination of a carbazole precursor, with a focus on achieving the desired regioselectivity.

Electrophilic Bromination of Carbazole Precursors to Obtain 3-Bromo-9H-carbazole

Electrophilic substitution is a common method for introducing a bromine atom onto the carbazole ring. 9H-Carbazole typically undergoes electrophilic substitution at the 3-position. thieme-connect.de A widely used reagent for this transformation is N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and DMF at room temperature. chemicalbook.com

For instance, reacting 9H-carbazole with NBS in tetrahydrofuran (B95107) at room temperature can produce 3-Bromo-9H-carbazole. ossila.com Another procedure involves dissolving carbazole in DMF, cooling the solution, and then adding a solution of NBS in DMF. chemicalbook.com After stirring for an extended period, the product is precipitated by adding water. chemicalbook.com Yields for this bromination step can be quite high, with some methods reporting yields of 85–90% after recrystallization. The use of specific solvent systems, such as a combination of CH₂Cl₂ and DMF, has also been documented to yield 3-Bromo-9H-carbazole in good yields.

Table 1: Electrophilic Bromination of Carbazole

| Brominating Agent | Solvent | Temperature | Yield | Reference |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran | Room Temperature | Not specified | ossila.com |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to Room Temperature | 47% (after crystallization) | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Dichloromethane/DMF | Room Temperature | 85-90% |

Regioselective Synthesis of 3-Bromo-9H-carbazole

Achieving regioselectivity, specifically bromination at the C3 position, is crucial. The inherent electronic properties of the carbazole nucleus favor electrophilic attack at the 3 and 6 positions. The use of N-bromosuccinimide in solvents like toluene (B28343) at room temperature can lead to excellent yields of approximately 95% for 3-bromo-9H-carbazole. smolecule.com Similarly, employing NBS in a mixture of dichloromethane and DMF at room temperature selectively yields 3-bromo-9H-carbazole. The directing effect of substituents on the carbazole nitrogen can also influence the position of bromination. For instance, an electron-donating group on the nitrogen directs bromination to the 3-position.

N-Vinylation Approaches for Carbazole Scaffolds

Once the 3-Bromo-9H-carbazole precursor is obtained, the next critical step is the introduction of the vinyl group at the nitrogen atom (N-vinylation). Several methodologies exist for this transformation, ranging from direct vinylation reactions to multi-step sequences involving elimination reactions.

Direct N-Vinylation Reactions

Direct N-vinylation offers a more atom-economical approach to synthesizing N-vinylcarbazoles. Transition metal-catalyzed cross-coupling reactions are a prominent strategy. thieme-connect.com For example, copper or palladium-catalyzed N-vinylation of azoles with vinyl bromide is a reliable method. mdpi.comsemanticscholar.org More recent developments include iridium-catalyzed vinylation of carbazole derivatives using vinyl acetate. thieme-connect.com This method, however, can be sensitive to the electronic nature of the carbazole, as electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, hindering the reaction. mdpi.com Another approach involves the use of calcium carbide in the presence of a base like potassium hydroxide (B78521). researchgate.netresearchgate.net A protocol using vinyl selenones in the presence of potassium hydroxide has also been developed for the synthesis of N-vinyl azoles under mild, transition-metal-free conditions. mdpi.comsemanticscholar.org

Table 2: Direct N-Vinylation Methods for Carbazoles

| Vinylation Reagent | Catalyst/Base | Key Features | Reference |

| Vinyl Bromide | Copper or Palladium | Reliable cross-coupling method | mdpi.comsemanticscholar.org |

| Vinyl Acetate | Iridium Complex | Sensitive to electronic effects | thieme-connect.commdpi.com |

| Calcium Carbide | Potassium Hydroxide | Uses a solid acetylene (B1199291) source | researchgate.netresearchgate.net |

| Vinyl Selenones | Potassium Hydroxide | Mild, transition-metal-free | mdpi.comsemanticscholar.org |

Elimination Reactions for Vinyl Group Introduction

An alternative, multi-step route to the vinyl group involves an alkylation-elimination sequence. smolecule.com This method first introduces a 2-haloethyl group onto the carbazole nitrogen, followed by a base-induced elimination to form the vinyl group.

A specific example for the synthesis of this compound starts with the reaction of 3-Bromocarbazole with β-chloroethyltoluenesulfonate in acetone (B3395972) with sodium hydroxide. prepchem.com This forms the intermediate, 3-bromo-9-(2-chloroethyl)-carbazole. prepchem.com The crude intermediate is then treated with a strong base, such as potassium hydroxide in isopropanol, and heated to reflux to induce elimination of HCl, yielding the final this compound product. prepchem.com A one-pot alkylation-elimination sequence has also been reported for the synthesis of other vinylcarbazole derivatives, for instance, using 1,2-dibromoethane (B42909). mdpi.com

Convergent and Divergent Synthesis Pathways to this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

A divergent synthesis would involve first synthesizing 9-vinylcarbazole (B74595) and then carrying out the bromination. However, the vinyl group is sensitive to electrophilic addition reactions, which could lead to unwanted side products during bromination. Therefore, this pathway is generally less favored.

Catalytic Systems and Reaction Optimization for Enhanced Yields and Selectivity

The synthesis of this compound involves two primary transformations: the regioselective bromination of the carbazole core at the 3-position and the N-vinylation of the resulting 3-bromo-9H-carbazole. The efficiency and selectivity of these steps are highly dependent on the chosen catalytic systems and the optimization of reaction parameters.

The initial bromination of the carbazole ring is typically an electrophilic substitution reaction. To achieve high regioselectivity for the 3-position, N-bromosuccinimide (NBS) is a commonly employed reagent, often used in polar aprotic solvents like dimethylformamide (DMF). mdpi.comchemicalbook.comsmolecule.com

The subsequent N-vinylation of 3-bromo-9H-carbazole is a critical step that can be achieved through several catalytic pathways, most notably those involving copper or palladium catalysts. The choice of catalyst, ligand, base, solvent, and temperature is crucial for maximizing the yield and preventing side reactions.

One established method for N-vinylation is the copper-catalyzed Ullmann-type reaction. This approach often utilizes copper salts or metallic copper in conjunction with a base. researchgate.net Another powerful method is the palladium-catalyzed cross-coupling reaction. nih.gov While direct vinylation using ethylene (B1197577) under Heck-type conditions is possible, it often requires high pressures and temperatures to suppress the formation of symmetrical stilbene (B7821643) byproducts. nih.gov A more common and milder approach involves the coupling of the N-H bond of carbazole with a vinylating agent.

A notable one-pot alkylation-elimination sequence has been described for the vinylation of a related carbazole derivative, which could be adapted for 3-bromo-9H-carbazole. This method involves the reaction of the carbazole with 1,2-dibromoethane in the presence of a strong base like sodium hydride in DMSO, leading directly to the N-vinyl product. mdpi.comresearchgate.net

Optimization of these reactions involves a systematic study of various parameters. For palladium-catalyzed vinylations, the choice of phosphine (B1218219) ligand is critical; for instance, ligands like (S)-Binap have shown superior performance in stabilizing the active Pd(0) catalyst in related cross-coupling reactions. organic-chemistry.org The base also plays a significant role, with inorganic bases like cesium carbonate being effective. organic-chemistry.org The solvent choice can dramatically influence reaction rates; mixed solvent systems, such as NMP and water, have been shown to enhance rates by improving the solubility of the base. scirp.org

The table below summarizes key findings from research on catalytic systems for reactions relevant to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Ligand | Base | Solvent | Key Optimization Findings | Yield | Reference |

| Bromination | N-Bromosuccinimide (NBS) | - | - | DMF | Dropwise addition at 0°C, then stirring at room temperature for 24h. | ~47% (pure) | chemicalbook.com |

| N-Arylation (Ullmann) | Metallic Copper | - | CaCO₃ | DMF | Reaction at 130°C for 4 hours provides high yield for N-phenylation. | up to 88% | |

| N-Vinylation (One-pot) | 1,2-dibromoethane | - | NaH | DMSO | A one-pot alkylation-elimination sequence provides the vinyl group in high yield for a dicarbonitrile derivative. | High | mdpi.comresearchgate.net |

| Vinylation (Heck) | Palladium Acetate | Tri-2-tolylphosphine | Triethylamine | Acetonitrile (B52724) | Elevated pressure is required to suppress symmetrical stilbene formation. | High | nih.gov |

| Vinylation (Suzuki-type) | Pd(OAc)₂ / Palladacycle | (S)-Binap | Cs₂CO₃ | DMF | (S)-Binap ligand is superior for stabilizing the Pd(0) catalyst; temperature of 120°C is optimal. | Good to Excellent | organic-chemistry.org |

Scalability Considerations for Research and Development

Scaling up the synthesis of this compound from laboratory benchtop to research and development (R&D) or pilot-plant scale introduces several critical considerations. The primary goals are to ensure the process is cost-effective, reproducible, safe, and environmentally sustainable while maintaining high yield and purity.

Process Optimization for Scale:

Solvent Selection and Recycling: Solvents like DMF are effective but can be problematic on a large scale due to their high boiling points and potential toxicity. Process development would focus on either replacing them with more environmentally benign alternatives or implementing efficient solvent recovery and recycling systems to reduce waste and cost.

Reaction Conditions: The high temperatures often required for Ullmann-type couplings (e.g., 130°C) necessitate reactors with precise temperature control to manage heat transfer and prevent runaway reactions. Similarly, if a Heck-type vinylation using ethylene gas is considered, it would require high-pressure reactor systems, adding to the capital cost and operational complexity. nih.gov

Downstream Processing: Purification methods must be scalable. While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this is expensive and cumbersome for larger quantities. chemicalbook.comsmolecule.com Industrial production would favor crystallization, distillation, or extraction to isolate the final product. The choice of crystallization solvent is critical to ensure high recovery of the pure compound.

Continuous Flow Systems: For larger-scale production, transitioning from batch reactors to continuous flow systems can offer significant advantages. Continuous flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters, increased safety for exothermic reactions, and potentially higher throughput and consistency.

Catalyst Recovery and Reuse: A key aspect of scalable synthesis involving precious metal catalysts like palladium is the ability to recover and reuse the catalyst. Heterogenizing the catalyst on a solid support (e.g., palladium on carbon) can simplify recovery through simple filtration. This not only reduces costs but also minimizes the contamination of the final product with residual metal, which is a critical purity parameter for applications in electronics and pharmaceuticals.

By addressing these factors, a synthetic route for this compound can be developed that is not only efficient at the lab scale but also robust and economically viable for larger-scale R&D and potential commercial production.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 9 Vinyl 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific spectral data for 3-Bromo-9-vinyl-9H-carbazole is not widely published, analysis of closely related structures, such as 3-bromo-9-ethyl-9H-carbazole and 9-vinyl-9H-carbazole-3,6-dicarbonitrile, allows for a reliable prediction of its NMR spectrum. nih.govmdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl group and the aromatic protons on the carbazole (B46965) core. The vinyl group typically presents an AMX spin system with three protons: one on the alpha-carbon (adjacent to the nitrogen) and two on the terminal beta-carbon. The proton on the alpha-carbon will appear as a doublet of doublets at a downfield position due to its proximity to the nitrogen atom. The two terminal protons will also appear as doublets of doublets in the typical alkene region. mdpi.com The seven aromatic protons on the carbazole ring will resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effect of the bromine atom at the C3 position. For instance, in the related 3-bromo-9-ethyl-9H-carbazole, aromatic protons are observed between 7.16 and 8.10 ppm. scienceopen.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. It is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The two carbons of the vinyl group will appear in the alkene region of the spectrum. mdpi.com The twelve carbons of the carbazole skeleton will have chemical shifts characteristic of aromatic and heteroaromatic systems. The carbon atom bonded to the bromine (C3) will experience a shift due to the halogen's electronegativity.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (Carbazole) | ~ 7.10 - 8.20 | Complex multiplet patterns expected. Protons near the bromine atom will be shifted downfield. |

| Vinyl Protons (-CH=CH₂) | ~ 5.40 - 7.60 | Three distinct signals, each a doublet of doublets (dd), forming an AMX system. mdpi.com | |

| ¹³C | Aromatic Carbons (Carbazole) | ~ 105 - 142 | Twelve distinct signals. The C3 carbon attached to bromine will be significantly shifted. |

| Vinyl Carbons (-CH=CH₂) | ~ 107 - 130 | Two signals corresponding to the alpha and beta carbons of the vinyl group. mdpi.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic carbazole rings are expected in the 1450-1600 cm⁻¹ region. researchgate.net A well-resolved band corresponding to the C=C stretching of the vinyl group is anticipated around 1600 cm⁻¹, as seen in related vinyl-carbazole derivatives. mdpi.com The C-N stretching vibrations of the carbazole ring system usually appear in the 1300-1400 cm⁻¹ range. The presence of the bromine substituent would be indicated by a C-Br stretching vibration in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong signals in the Raman spectrum, which are useful for characterizing the carbazole core.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| ~ 1600 | Stretching | Vinyl C=C mdpi.com |

| 1600 - 1450 | Stretching | Aromatic C=C researchgate.net |

| 1400 - 1300 | Stretching | Aromatic C-N |

| 1000 - 900 | Out-of-plane bending | Vinyl =C-H |

| 850 - 750 | Out-of-plane bending | Aromatic C-H |

| 600 - 500 | Stretching | C-Br |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, the molecular formula is C₁₄H₁₀BrN. HRMS would confirm this by providing an experimental mass that closely matches the calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da, which is a definitive signature for a monobrominated compound.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing in Related Carbazole Derivatives

While the specific crystal structure of this compound is not available, extensive X-ray diffraction studies on closely related carbazole derivatives, such as 3-bromo-9-ethyl-9H-carbazole, provide valuable insights into its likely solid-state conformation and packing. nih.govnih.govresearchgate.net

Studies on 3-bromo-9-ethyl-9H-carbazole reveal that the tricyclic carbazole ring system is essentially planar, with a root-mean-square deviation of only 0.026 Å. nih.govnih.gov This planarity is a characteristic feature of the carbazole core. The substituent at the 9-position (the ethyl group in the analogue) typically lies out of this plane. nih.govnih.gov It is expected that the vinyl group in this compound would adopt a similar non-coplanar orientation relative to the carbazole ring.

Spectroscopic Probes for Molecular Environment and Intermolecular Interactions

The spectroscopic properties of carbazole derivatives are highly sensitive to their molecular environment and intermolecular interactions, making them excellent spectroscopic probes. This sensitivity often arises from intramolecular charge transfer (ICT) characteristics, especially in donor-acceptor systems.

Many carbazole derivatives exhibit solvatochromism, where their absorption and, more significantly, their emission spectra shift in wavelength depending on the polarity of the solvent. rsc.orgrsc.org This effect is particularly pronounced in molecules with a degree of ICT character in their excited state. rsc.orgrsc.org An increase in solvent polarity typically stabilizes the charge-separated excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. rsc.orgrsc.org Given the electron-donating nature of the carbazole nitrogen and the electronic influence of the bromine and vinyl groups, this compound is likely to exhibit some degree of solvatochromism.

Furthermore, intermolecular interactions like π–π stacking can significantly alter the photophysical properties. In concentrated solutions or the solid state, carbazole derivatives can form aggregates (like J-aggregates or H-aggregates), which often leads to quenched or shifted emission compared to the isolated molecules in dilute solution. rsc.org Conversely, some carbazole systems exhibit aggregation-induced emission (AIE), where restriction of intramolecular rotations in the aggregated state opens up radiative decay channels, leading to enhanced fluorescence. The vinyl group, in particular, could contribute to such phenomena through its rotational freedom.

Electronic Structure and Computational Investigations of 3 Bromo 9 Vinyl 9h Carbazole

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of carbazole (B46965) derivatives. These methods allow for the determination of fundamental properties that govern the behavior of these molecules in electronic devices. For carbazole-based materials, DFT calculations help in understanding their potential as hosts for triplet emitters or as thermally activated delayed fluorescence emitters due to their typically high triplet energy and small singlet-triplet energy splitting. nih.gov The functional properties of such organic dyes are intrinsically linked to their chemical structure, and establishing a clear structure-property relationship through computational analysis is crucial for the development of advanced organic emitters. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key parameter that influences a material's color, charge transport capabilities, and electrochemical stability. In donor-acceptor type molecules, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part. For carbazole derivatives, which are excellent electron donors, modifications to the molecular structure can tune the HOMO and LUMO energy levels. nankai.edu.cn

Table 1: Representative HOMO/LUMO Energy Levels of Related Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 9-(5-Bromo-2-methylphenyl)-9H-carbazole | -4.9 | -1.5 | 3.4 | |

| 3,6-di-tert-butyl-9-(4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)phenyl)-9H-carbazole | - | - | 3.43 | researchgate.net |

| 9-(4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)phenyl)-9H-carbazole | - | - | 3.59 | researchgate.net |

This table presents data for structurally related compounds to infer the properties of 3-Bromo-9-vinyl-9H-carbazole.

The distribution of electron charge density in this compound, as would be predicted by quantum chemical calculations, is expected to be non-uniform. The carbazole ring system is electron-rich, and the nitrogen atom contributes to this high electron density. The bromine atom, being an electronegative substituent, will draw some electron density from the carbazole ring. The vinyl group, being a site of unsaturation, will also have a distinct electronic character. Understanding the electron localization is key to predicting the molecule's reactivity and intermolecular interactions. For instance, in donor-acceptor systems, the charge density of the HOMO is often localized on the donor part (the carbazole), while the LUMO's charge density is on the acceptor part. This separation is crucial for charge transfer processes.

Theoretical Prediction of Photophysical and Electrochemical Behavior

Theoretical calculations can predict the photophysical properties, such as UV-vis absorption and emission spectra, and electrochemical properties, like oxidation and reduction potentials. The HOMO-LUMO gap is directly related to the lowest energy electronic transition, which corresponds to the absorption of light. A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths. nankai.edu.cn Theoretical studies on similar carbazole derivatives have shown good agreement between calculated and experimental absorption spectra. researchgate.net

The electrochemical behavior is also linked to the frontier orbital energies. The HOMO energy level is related to the oxidation potential (hole injection), while the LUMO energy level is related to the reduction potential (electron injection). Carbazole derivatives are known for their good hole-transporting properties. nih.gov The introduction of the vinyl group provides a pathway for electropolymerization, leading to the formation of redox-active polymers. The oxidation potential of such polymers is an important characteristic for their application in areas like energy storage. mdpi.com

Computational Modeling of Reactivity and Polymerization Tendencies

Computational modeling can provide valuable insights into the reactivity of this compound, particularly its tendency to undergo polymerization. The vinyl group is the primary site for polymerization reactions. Studies on the polymerization of N-vinylcarbazole (NVC) have shown that it can be polymerized through various mechanisms, including reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net Computational studies can help in understanding the reaction mechanism and in selecting appropriate reaction conditions and RAFT agents for controlled polymerization. researchgate.net The electronic properties of the monomer, influenced by the bromo-substituent, will affect its reactivity in polymerization. The bromine atom can also serve as a reactive site for post-polymerization modification through cross-coupling reactions, allowing for further tuning of the polymer's properties.

Photophysical Research of 3 Bromo 9 Vinyl 9h Carbazole and Its Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Absorption Maxima

The electronic absorption properties of carbazole (B46965) derivatives are characterized by distinct bands in the UV-Vis spectrum, corresponding to π-π* and n-π* electronic transitions within the aromatic system. For unsubstituted 9H-carbazole, the primary absorption maxima (λ_max) are typically observed in the range of 232 to 239 nm. thieme-connect.de

The substitution pattern on the carbazole core significantly influences the absorption spectra. acs.org Syndiospecific coordination polymerization of 3-bromo-9-(4-vinylbenzyl)-9H-carbazole (a derivative of the title compound) has been achieved, and the resulting homopolymers have been characterized by UV-vis absorption and fluorescence spectroscopy. rsc.org In a series of vinyl-linked cyanocarbazole-based emitters, a progressive red shift in the absorption maximum was observed as the conjugation and the electron-donating nature of the terminal chromophore increased. acs.org For instance, substituting different chromophores onto a cyanocarbazole core via a vinyl linker leads to varied absorption maxima, as detailed in the table below. acs.org

| Compound | Terminal Group | Absorption Max (λ_abs) in CH₂Cl₂ (nm) |

| 3a | Phenyl | 352 |

| 3b | Naphthyl | 358 |

| 3c | Fluorenyl | 363 |

| 6c | Carbazolyl | 371 |

| Data compiled from a study on vinyl-linked cyanocarbazole emitters. acs.org |

In donor-acceptor systems involving carbazole, the position of substitution is critical. Compounds with 2,7-substitution patterns generally exhibit red-shifted absorption compared to other substitution patterns, which is attributed to extended π-conjugation. bohrium.comacs.org Conversely, increasing the number of chromophores at other positions tends to increase the molar extinction coefficient without a significant shift in wavelength. acs.org The introduction of electron-withdrawing groups, such as a nitro group at the 2-position, can also cause a noticeable shift in λ_max. thieme-connect.de

Fluorescence Spectroscopy: Emission Characteristics, Wavelengths, and Stokes Shifts

Fluorescence in carbazole derivatives arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The emission wavelength (λ_em) is highly dependent on the molecular structure and its environment. 3,6-diphenyl-9-hexyl-9H-carbazole derivatives, for example, show emission maxima that are significantly red-shifted when electron-withdrawing groups are added to the phenyl substituents. researchgate.net A derivative with a 4-formylphenyl group emits pure blue light with its maximum at 450 nm, while a derivative with a 4-nitrophenyl group emits in the orange region, peaking at 585 nm. researchgate.net

The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the structural reorganization between the ground and excited states. In a series of vinyl-linked cyanocarbazole dyes, those containing electron-releasing terminal groups like triphenylamine (B166846) and carbazole exhibited positive emission solvatochromism, indicating an intramolecular charge transfer (ICT) character in the excited state. researchgate.net The table below shows the emission characteristics for several vinyl-linked cyanocarbazole derivatives in dichloromethane (B109758).

| Compound | Terminal Group | Emission Max (λ_em) in CH₂Cl₂ (nm) | Stokes Shift (nm) |

| 3a | Phenyl | 405 | 53 |

| 3b | Naphthyl | 408 | 50 |

| 3c | Fluorenyl | 425 | 62 |

| 6c | Carbazolyl | 433 | 62 |

| Data compiled from a study on vinyl-linked cyanocarbazole emitters. acs.org |

The substitution pattern also plays a crucial role in emission properties. It has been observed that 2,7-linked carbazoles often exhibit more intense emissions compared to their 3,6-linked counterparts. acs.org This is because the deactivation from the excited state is less efficient in the 2,7-isomers. acs.org

Determination of Photoluminescence Quantum Yields (PLQY) and Fluorescence Lifetimes

Photoluminescence quantum yield (PLQY or Φ_F) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. This parameter is highly sensitive to the molecular structure and environment. For example, in a study of carbazole-based N-salicylidene anilines, the introduction of fluorine atoms progressively reduced the PLQY in solution from nearly 100% to less than 1%. nih.gov In contrast, some 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole derivatives have been reported to have a high luminescence quantum yield of 95% in solution, emitting pure blue light. researchgate.net

Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the dynamics of excited states and competing non-radiative decay pathways. For carbazole-based compounds, lifetimes can be solvent-dependent. researchgate.net In a series of carbazole-benzonitrile derivatives designed for TADF applications, the incorporation of tert-butyl units into the donor groups was found to suppress non-radiative decay, thereby enhancing TADF properties. bohrium.com

The table below presents photophysical data for a series of vinyl-linked cyanocarbazole emitters, highlighting the influence of the terminal group on both PLQY and fluorescence lifetime.

| Compound | Terminal Group | PLQY (Φ_F) in CH₂Cl₂ (%) | Fluorescence Lifetime (τ_F) (ns) |

| 3a | Phenyl | 80 | 1.8 |

| 3b | Naphthyl | 78 | 2.1 |

| 3c | Fluorenyl | 72 | 1.6 |

| 6c | Carbazolyl | 64 | 1.7 |

| Data compiled from a study on vinyl-linked cyanocarbazole emitters. acs.org |

Solvatochromism and its Correlation with Intramolecular Charge Transfer (ICT)

Solvatochromism refers to the change in the color of a solution (i.e., a shift in absorption or emission spectra) with a change in solvent polarity. This phenomenon in donor-acceptor (D-A) substituted carbazoles is often a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. acs.orgbeilstein-journals.org Upon photoexcitation, electron density moves from the donor moiety to the acceptor moiety, creating a more polar excited state that is stabilized by polar solvents. acs.org This stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) in the fluorescence spectrum as solvent polarity increases. acs.orgacs.org

The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity parameters, providing further evidence for the ICT nature of the emitting state. acs.org Several studies on carbazole derivatives have confirmed this behavior. acs.orgacs.org For example, carbazole derivatives linked to an acceptor through a phenylacetylene (B144264) bridge have been shown to exhibit solvatochromic effects in their fluorescence spectra, confirming the CT character of their emitting singlet states. acs.org Similarly, phenothiazine-decorated carbazoles show excited-state solvatochromism, which is attributed to electronic perturbations induced by structural reorganization in different solvents. acs.org

In some cases, a hypsochromic (blue) shift in the absorption band is observed with increasing solvent polarity. acs.orgub.edu This suggests that the ground state is more polar than the excited state, or that specific interactions are at play. acs.org

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena in Carbazole Systems

The emission behavior of many luminophores changes drastically upon aggregation in poor solvents or in the solid state. Carbazole itself is a conventional chromophore that typically exhibits aggregation-caused quenching (ACQ). rsc.org In the ACQ phenomenon, the close proximity of molecules in an aggregated state leads to strong intermolecular π-π stacking interactions, which create non-radiative decay pathways and quench fluorescence. rsc.orgacs.org

Conversely, the phenomenon of aggregation-induced emission (AIE) describes a situation where a molecule is non-emissive or weakly emissive in solution but becomes highly luminescent upon aggregation. researchgate.netoup.com This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and activates the radiative pathway. researchgate.netnih.gov

Several strategies have been developed to impart AIE characteristics to carbazole-based systems. One successful approach involves incorporating known AIE-active units, such as tetraphenylethene (TPE), into the carbazole structure. rsc.org The resulting molecules can exhibit high solid-state fluorescence quantum yields up to unity. rsc.org Another strategy involves creating twisted donor-π-acceptor carbazole luminophores. acs.org The twisted conformation can prevent strong π-π stacking in the aggregate state, thus favoring emission. acs.orgmdpi.com Depending on the specific substituents and their positions, these twisted molecules can be tuned to exhibit either ACQ or AIE. acs.org For example, in one study, a carbazole derivative designated C1 showed ACQ due to strong π-π interactions, while related derivatives C2, C3, and C4 exhibited strong AIE characteristics attributed to the formation of J-aggregates. acs.org

Triplet State Characterization and Thermally Activated Delayed Fluorescence (TADF) Potential

In organic light-emitting diodes (OLEDs), electrically generated excitons are formed in a 1:3 ratio of singlets to triplets. frontiersin.org While conventional fluorescent materials can only harvest the singlet excitons (25% internal quantum efficiency, IQE), materials capable of thermally activated delayed fluorescence (TADF) can utilize the triplet excitons as well, theoretically enabling 100% IQE. frontiersin.orgscispace.com

Carbazole derivatives are excellent building blocks for TADF emitters, typically used as the electron donor in a donor-acceptor (D-A) architecture. bohrium.comrsc.org The D-A design helps to spatially separate the highest occupied molecular orbital (HOMO), located on the donor, from the lowest unoccupied molecular orbital (LUMO), located on the acceptor, which is key to minimizing ΔE_ST. bohrium.comfrontiersin.org The substitution pattern and the degree of twisting between the donor and acceptor units are critical for tuning TADF properties. frontiersin.orgacs.org For example, replacing carbazole with 1,3,6,8-tetramethyl-carbazole can increase steric hindrance, leading to a more twisted structure and a smaller ΔE_ST, successfully converting a non-TADF fluorophore into a TADF emitter. frontiersin.org

The characterization of the triplet state energy is crucial. In a series of carbazole-oxadiazole derivatives, it was found that substituting carbazole donors onto the acceptor core stabilized the S₁ state more than the T₁ state, leading to a reduced ΔE_ST with an increasing number of carbazole units. acs.org This tuning resulted in a sky-blue TADF OLED with an external quantum efficiency of up to 24.4%. acs.org

Influence of Substitution Pattern on Photophysical Behavior

The substitution pattern—the type, number, and position of functional groups on the carbazole core—is a powerful tool for tuning the photophysical properties of these molecules. bohrium.comacs.orgacs.org

Position of Substitution: The connectivity of the carbazole ring dramatically affects electronic communication and conjugation. For instance, 2,7-disubstituted carbazoles often show more red-shifted absorption and emission spectra compared to 3,6-disubstituted isomers, which is a result of more effective π-conjugation along the long axis of the molecule. acs.orgacs.org This extended conjugation also influences device performance, with 2,7-linked derivatives often showing superior electroluminescence. nih.gov

Nature of Substituents: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) dictates the energy levels of the frontier molecular orbitals (HOMO and LUMO). In D-A systems, strong donors and acceptors lead to pronounced ICT character and solvatochromism. researchgate.netacs.org For example, attaching electron-releasing groups like triphenylamine or another carbazole unit enhances the ICT from the donor to the cyano acceptor in vinyl-linked systems. researchgate.net

Number of Substituents: Increasing the number of chromophores or donor units can also systematically alter photophysical properties. In a study of carbazole-oxadiazole TADF emitters, each addition of a carbazole donor resulted in a stabilization of the S₁ state by 150–200 meV, which directly tuned the emission color and reduced the ΔE_ST. acs.org However, multiple substitutions can also lead to steric hindrance, causing the chromophores to twist and potentially disrupting π-conjugation, which can result in a blue-shifted absorption. acs.org This twisting, however, can be beneficial for achieving AIE or TADF properties by suppressing quenching and minimizing ΔE_ST. acs.orgfrontiersin.org

The table below summarizes how different substitution patterns on a phenothiazine-decorated carbazole framework affect absorption properties.

| Substitution Pattern | Effect on Absorption Spectrum |

| 2,7-substitution | Red-shifted absorption due to extended conjugation. acs.org |

| 3,6- and 1,8-substitution | Increased molar extinction coefficient due to higher chromophore density, with less spectral shift. acs.org |

| 2,3,6,7-tetrasubstitution | Shorter wavelength absorption due to twisting of chromophores and reduced conjugative delocalization. acs.org |

This precise control afforded by synthetic chemistry makes carbazole derivatives highly adaptable for a wide range of optoelectronic applications. bohrium.com

Electrochemical Research of 3 Bromo 9 Vinyl 9h Carbazole and Derived Materials

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species. For carbazole-based materials, CV provides insight into the potentials at which the carbazole (B46965) moiety can be oxidized (lose an electron) and subsequently reduced (gain an electron). The monomer 3-Bromo-9-vinyl-9H-carbazole, and more importantly its corresponding polymer, poly(this compound), exhibit redox activity centered on the nitrogen-containing aromatic carbazole ring.

The oxidation of the carbazole unit leads to the formation of a stable radical cation. The potential at which this occurs is influenced by the substituents on the carbazole ring and the solvent used. For instance, the onset oxidation potential for unsubstituted carbazole is +1.05 V versus a Saturated Calomel Electrode (SCE) in an acetonitrile (B52724) (ACN) solution and +0.95 V/SCE in dimethylformamide (DMF). frontiersin.org For N-substituted carbazoles, such as 9-ethylcarbazole (B1664220) (a structural analog lacking the bromo-substituent), the onset oxidation potential is observed at +1.1 V/SCE in ACN. frontiersin.org

The introduction of a bromine atom at the 3-position of the carbazole ring is expected to increase the oxidation potential. This is because bromine is an electron-withdrawing group, which makes it more difficult to remove an electron from the carbazole core. researchgate.net Research on related compounds, such as 3,6-dibromo-9-(p-tolyl)-9H-carbazole, has been driven by the goal of increasing the reduction potential of the resulting cation radical. researchgate.net The vinyl group at the 9-position primarily serves as a means for polymerization and has a lesser, though not negligible, electronic influence compared to the halogen substituent. Electrochemical measurements on a variety of carbazole derivatives confirm their tunable redox potentials, which are essential for their application as host materials in electronic devices. mdpi.com

Table 1: Onset Oxidation Potentials of Carbazole and Related Derivatives

| Compound | Electrolyte/Solvent | Onset Oxidation Potential (V vs. SCE) |

|---|---|---|

| Carbazole | 0.1 M LiClO₄ in ACN | +1.05 |

| Carbazole | 0.1 M LiClO₄ in DMF | +0.95 |

| 9-Ethylcarbazole (CzA) | 0.1 M LiClO₄ in ACN | +1.1 |

| 9-Carbazoleacetic acid (CzE) | 0.1 M LiClO₄ in ACN | +1.1 |

Data sourced from Frontiers in Chemistry (2019). frontiersin.org

Analysis of Redox Reversibility and Stability

The reversibility of the redox process is a key parameter for many applications, particularly in energy storage and electrochromic devices, as it indicates the stability of the material over repeated oxidation and reduction cycles. In cyclic voltammetry, a reversible process is characterized by a ratio of the anodic peak current (iₐ) to the cathodic peak current (iₑ) of approximately one (iₐ/iₑ ≈ 1).

For electropolymerized carbazole films, the redox process of the resulting polycarbazole is observed to be highly reversible, with an iₐ/iₑ ratio close to 1, indicating good stability of the oxidized and neutral states. frontiersin.org This high reversibility is a hallmark of the carbazole core. researchgate.netmdpi.com Studies on related brominated carbazoles, such as 3,6-dibromo-9-(p-tolyl)-9H-carbazole, also report very good reversibility, which is crucial for their function as cathode materials in batteries. researchgate.net

The stability is attributed to the delocalization of the charge within the radical cation formed upon oxidation across the aromatic carbazole structure. researchgate.net The polymerization of this compound would yield a polymer film where the redox-active carbazole units are tethered, which is expected to maintain or even enhance this electrochemical stability. The reversible redox properties are also a feature of vinyl-linked cyanocarbazole emitters, further supporting the expected stability of polymers derived from vinyl-carbazole monomers. acs.org

Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrode-electrolyte interfaces, including charge transfer resistance, double-layer capacitance, and ion diffusion processes. researchgate.net For thin films of polycarbazole derivatives, EIS provides critical information about their charge transport characteristics and suitability for applications like supercapacitors. researchgate.nettandfonline.com

In a typical EIS analysis of a polycarbazole film, a small amplitude AC potential is applied over a wide range of frequencies, and the resulting current is measured. The data is often presented as Nyquist and Bode plots. An equivalent electrical circuit is then used to model the experimental data and extract quantitative values for the different electrochemical processes occurring within the system. researchgate.netresearchgate.nettandfonline.com

For example, studies on poly(9-(4-vinylbenzyl)-9H-carbazole) films on carbon fiber microelectrodes have used EIS to determine their capacitor behavior. researchgate.net These analyses allowed for the calculation of specific capacitance (Csp) and double-layer capacitance (Cdl), which are key performance metrics for energy storage materials. researchgate.net In one such study, a poly(9-(4-vinylbenzyl)-9H-carbazole) film showed a high specific capacitance of 564.1 μF cm⁻². researchgate.net Similarly, copolymers involving carbazole derivatives have been characterized by EIS to evaluate their capacitive properties for energy storage devices. researchgate.nettandfonline.com These studies demonstrate that EIS is essential for characterizing the charge transport and storage capabilities of polymer films derived from this compound.

Table 2: Example Capacitance Values for Polycarbazole-Based Systems from EIS

| Polymer System | Substrate | Key Finding (Capacitance) |

|---|---|---|

| Poly(9-(4-vinylbenzyl)-9H-carbazole) | Carbon Fiber Microelectrode | Csp = 564.1 μF cm⁻² |

| Poly(9-tosyl-9H-carbazole-co-pyrrole) | Carbon Fiber Microelectrode | CLF = 22.7 mF cm⁻² |

| Poly(6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid) | Carbon Fiber Microelectrode | CLF = 5.2 mF cm⁻² |

Data sourced from ResearchGate and Taylor & Francis Online. researchgate.netresearchgate.nettandfonline.com

Correlation of Electrochemical Behavior with Electronic Structure and Functionality

The electrochemical properties of this compound and its polymers are directly linked to their molecular and electronic structure. The carbazole moiety itself is an excellent hole-transporting material due to the stability of its radical cation. The substituents at the 3- and 9-positions systematically modify these intrinsic properties.

The bromine atom at the 3-position is an electron-withdrawing group. Its presence increases the ionization potential of the carbazole ring system, making the material more difficult to oxidize. researchgate.net This results in a higher (more positive) oxidation potential, a desirable characteristic for applications such as high-voltage cathodes in batteries, as it can prevent solvent oxidation and improve device stability. researchgate.netmdpi.comresearchgate.net

The vinyl group at the 9-position provides the crucial functionality for polymerization. Upon polymerization, a long-chain polymer, poly(this compound), is formed. This macromolecular structure provides good film-forming properties and mechanical robustness, essential for fabricating stable device layers. Functionalization at the 3- and 6-positions of carbazole has also been shown to prevent close packing arrangements, which improves the amorphous nature of the material, a beneficial property for uniform thin-film formation in organic light-emitting diodes (OLEDs). acs.org The combination of a tunable redox potential (via the bromo-substituent) and polymerizability (via the vinyl group) allows for the design of materials with specific electronic functionalities tailored for various electrochemical applications. mdpi.com

Application in Redox Mediation and Energy Storage Systems

The unique electrochemical characteristics of materials derived from this compound make them promising candidates for redox mediation and energy storage systems. Carbazole-based polymers are widely recognized for their potential in these fields. researchgate.netmdpi.comresearchgate.net

In energy storage, particularly for lithium-ion batteries, there is a need for redox-active polymers that can serve as protective layers on high-voltage cathode materials. The oxidation potential of standard poly(N-vinylcarbazole) (PVK) is often too low for this purpose. mdpi.comresearchgate.net By introducing electron-withdrawing groups like bromine, the oxidation potential of the polymer can be increased, making it compatible with high-voltage cathodes and capable of preventing electrolyte degradation. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,6-dibromo-9-(p-tolyl)-9H-carbazole |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile |

| 9-ethylcarbazole |

| 9-Carbazoleacetic acid |

| Poly(this compound) |

| Poly(N-vinylcarbazole) (PVK) |

| Poly(9-(4-vinylbenzyl)-9H-carbazole) |

| Poly(9-tosyl-9H-carbazole-co-pyrrole) |

| Poly(6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid) |

| 3,6-dibromo-9-ethyl-9H-carbazole |

| 7-bromo-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile |

| 9,9-diethyl-2,7-divinyl-9H-fluorene |

| 9,9-diethyl-9H-fluorene-2,7-dicarbaldehyde |

| 9,9-dibutyl-2-vinyl-9H-fluorene |

| 9-(3-Bromo-5-chlorophenyl)-9H-carbazole |

| 9-(3-Chlorophenyl)-9H-carbazole |

| 9-(4-Methoxyphenyl)-9H-carbazole |

| 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole |

| 9-hexyl-9H-carbazole |

| 9-(2-(benzyloxy)ethyl)-9H-carbazole |

| 1-tosyl-1H-pyrrole |

| 6-(3,6-dibromo-9H-carbazole-9-yl) hexanoic acid |

| 3,6-dibromo-9H-carbazole |

| 6-bromohexanoic acid |

| 4-vinylbenzyl 9H-carbazole-9-carbodithioate |

| 3,4-ethylenedioxythiophene (EDOT) |

| 9-tosyl-9H-carbazole |

| 2-(2,2-dibromovinyl)naphthalene |

| 2-ethynylnaphthalene |

| 2-(bromoethynyl)naphthalene |

| 3-(2,2-dibromovinyl)-9-ethyl-9H-carbazole |

| 9-ethyl-3-ethynyl-9H-carbazole |

| 1-(2,2-dibromovinyl)-4-methoxybenzene |

Polymerization Research Involving 3 Bromo 9 Vinyl 9h Carbazole As a Monomer

Homo- and Copolymerization Strategies

The polymerization of 3-Bromo-9-vinyl-9H-carbazole can be achieved through several mechanisms, each offering distinct advantages in controlling the final polymer's characteristics.

N-vinylcarbazole (NVC) and its derivatives are known to undergo polymerization through both radical and cationic pathways. tandfonline.com Free-radical polymerization, often initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a common method for polymerizing vinyl monomers. rsc.orgresearchgate.netscribd.com While free-radical polymerization of the parent NVC is well-documented, this method typically results in atactic polymers, where the stereochemistry of the carbazole (B46965) side groups is randomly arranged along the polymer backbone. unc.edunih.gov

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer enhanced control over the polymerization of NVC and its derivatives. researchgate.netresearchgate.netmdpi.com The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. researchgate.netscispace.com For instance, xanthate-mediated RAFT polymerization has been successfully applied to NVC, demonstrating pseudo-first-order kinetics, which is indicative of a controlled process. researchgate.net These controlled techniques are applicable to this compound to produce well-defined homopolymers and copolymers.

Coordination polymerization has emerged as a powerful strategy for controlling the stereochemistry of poly(N-vinylcarbazole) derivatives. Scandium-based catalyst systems, in particular, have proven highly effective. Research has demonstrated the stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazoles using a chiral scandium-bis(oxazoline) Lewis acid catalyst. unc.edunih.gov This approach, which combines asymmetric ion-pairing catalysis with the monomer's inherent stereoelectronics, facilitates polymerization at room temperature and can produce highly isotactic polymers. unc.edu For example, the polymerization of the related 3,6-dibromo-9-vinyl-9H-carbazole using this method achieved an isotacticity of 91% meso triads (% mm). nih.gov

Similarly, syndiospecific coordination polymerization of a related monomer, 3-bromo-9-(4-vinylbenzyl)-9H-carbazole, was successfully achieved using a rare-earth metal catalyst, (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF). rsc.org This system exhibited high activity and excellent syndioselectivity. rsc.org These findings highlight the capability of scandium catalysts to precisely control the polymer microstructure, yielding either highly isotactic or syndiotactic polymers depending on the specific catalyst and monomer structure.

| Catalyst System | Monomer | Resulting Tacticity | Reference |

| Chiral Scandium-bis(oxazoline) Lewis Acid | 3,6-dibromo-9-vinyl-9H-carbazole | Isotactic (91% mm) | nih.gov |

| (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | 3-bromo-9-(4-vinylbenzyl)-9H-carbazole | Syndiotactic | rsc.org |

Electrochemical polymerization is a versatile technique for synthesizing conductive polymer films directly onto an electrode surface. tandfonline.com This method is particularly relevant for carbazole derivatives, which can be oxidized to form radical cations that subsequently couple to form a polymer film. researchgate.netresearchgate.net The electroinitiated polymerization of NVC can proceed via a cationic mechanism, and the resulting polymer can be either insulating or conducting, depending on the electrolysis conditions. tandfonline.comtandfonline.com

This technique allows for the formation of ultrathin, cross-linked polymer network films. uh.edu For this compound, electropolymerization would involve the anodic oxidation of the carbazole units, leading to the formation of a polycarbazole backbone. The process can be monitored using cyclic voltammetry (CV), where the growth of the polymer film is observed through the increase in redox peak currents with successive potential cycles. uh.edutandfonline.com The resulting films are often insoluble and possess good thermal stability, making them suitable for applications in electronic and optoelectronic devices. researchgate.netuh.edu

Characterization of Polymer Structure and Microstructure (e.g., Syndiotacticity)

The properties of poly(this compound) are intrinsically linked to its structure and microstructure. Key characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, which is crucial for determining the polymer's tacticity (the stereochemical arrangement of the pendant carbazole groups). grafiati.com For poly(N-vinylcarbazole) derivatives, ¹H and ¹³C NMR are used to quantify the relative amounts of meso (isotactic) and racemo (syndiotactic) diads. nih.govgrafiati.com

As mentioned, coordination polymerization using specific scandium catalysts enables the synthesis of highly stereoregular polymers. Chiral scandium-bis(oxazoline) catalysts have been used to produce highly isotactic poly(3,6-dibromo-N-vinylcarbazole) with up to 94% meso triads for the chlorinated analogue. nih.govresearchgate.net In contrast, other scandium-based systems have yielded highly syndiotactic polymers from related carbazole-substituted styrene (B11656) monomers. rsc.org The regularity of the polymer structure, whether isotactic or syndiotactic, can enhance crystallization and influence the material's charge transport properties. scribd.comnih.gov Isotactic halogen-substituted poly(N-vinylcarbazoles) have been observed to self-assemble in solution, a property not seen in their atactic counterparts. nih.gov

Investigation of Polymerization Mechanisms and Kinetics

Understanding the mechanism and kinetics of polymerization is essential for controlling the synthesis of poly(this compound).

Radical Polymerization: The kinetics of radical polymerization of NVC have been studied, with some systems exhibiting first-order kinetics with respect to the monomer concentration, particularly in controlled polymerization like RAFT. researchgate.net The polymerization can be initiated by photosensitizers, and the mechanism can shift from radical to cationic depending on the concentration of additives like benzoyl peroxide. rsc.org

Coordination Polymerization: For the scandium-catalyzed stereoselective polymerization of NVC derivatives, mechanistic studies suggest that stereocontrol is achieved through asymmetric ion-pairing interactions. nih.govnih.gov The kinetics of these systems show that polymerization proceeds rapidly, and the resulting polymer's tacticity is governed by the thermodynamics of the chain-end conformation during propagation. nih.gov

Electrochemical Polymerization: The kinetics of the electroinitiated polymerization of NVC are influenced by factors such as monomer concentration, applied potential, solvent, and electrode area. tandfonline.comtandfonline.com Studies have followed the reaction by monitoring the decrease in monomer concentration over time using cyclic voltammetry to calculate conversion rates. tandfonline.com

Copolymerization with Other Monomers for Tunable Material Properties

Copolymerization of this compound with other monomers is a key strategy for fine-tuning the properties of the resulting materials for specific applications. The bromo-substituent not only modifies the electronic properties of the monomer but also provides a site for post-polymerization modifications, for example, via cross-coupling reactions. nih.gov

A notable example is the syndiospecific coordination copolymerization of 3-bromo-9-(4-vinylbenzyl)-9H-carbazole with styrene using a scandium catalyst system. rsc.org This approach allows for the creation of copolymers where the insertion rate of the carbazole-containing monomer can be adjusted by changing the monomer feed ratio. rsc.org Kinetic studies and ¹³C NMR analysis of these copolymers revealed a gradient sequence distribution, meaning the monomer composition changes along the polymer chain. rsc.org Such gradient copolymers can exhibit unique properties that differ from those of random or block copolymers. The copolymerization of NVC derivatives with monomers like pyrrole (B145914) and thiophene (B33073) has also been explored to create blended polymer composites. tandfonline.com This approach allows for the combination of the properties of different polymer types to create materials with enhanced conductivity or other desired characteristics.

| Copolymerization Example | Monomers | Catalyst/Method | Key Finding | Reference |

| Gradient Copolymerization | 3-bromo-9-(4-vinylbenzyl)-9H-carbazole and Styrene | (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | Achieved gradient sequence distribution with tunable insertion rate. | rsc.org |

| Polymer Blends | N-vinylcarbazole and Pyrrole/Thiophene | Electroinitiation | Formed conducting polymer blends. | tandfonline.com |

Applications of 3 Bromo 9 Vinyl 9h Carbazole and Its Polymeric/derived Materials in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The unique molecular structure of 3-bromo-9-vinyl-9H-carbazole and its derivatives makes them highly suitable for multiple roles within the OLED device stack. smolecule.comchemimpex.com The carbazole (B46965) unit provides excellent hole transport properties and high triplet energy, which is crucial for efficient phosphorescent and TADF devices. nih.govossila.comhcchems.com The vinyl group enables the formation of polymeric materials, such as poly(3-bromo-9-vinylcarbazole), which can combine the semiconducting properties of the carbazole core with the advantageous processing characteristics of polymers. researchgate.netossila.com

Carbazole derivatives are recognized as potential building blocks for highly efficient emitter materials, particularly for blue light emission. nih.gov While research specifically detailing this compound as a primary emitter is specific, studies on structurally similar vinyl-linked carbazole derivatives provide insight into their potential. For instance, a series of compounds featuring a 2-cyanocarbazole unit connected to different chromophores via a vinyl linker exhibited blue emission in solution with high quantum yields. acs.org

The electroluminescent (EL) performance is highly dependent on the molecular structure. In a comparative study, it was found that 2,7-substituted carbazole derivatives showed better performance than their 3,6-substituted counterparts. nih.govacs.org An OLED device using a tricarbazole derivative as a 3 wt% dopant in an emitting layer achieved a high external quantum efficiency (EQE) of 5.3% for blue emission at a practical brightness of 1000 cd/m². nih.govacs.org The polymer derived from the parent compound, poly(9-vinylcarbazole) (PVK), is noted for its emission spectrum that covers the blue region of the visible spectrum. ossila.com The introduction of a bromine atom can further tune these luminescent properties.

| Emitter Type | Host Material | Dopant Concentration | External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|---|

| Tricarbazole Derivative | Not Specified | 3 wt% | 5.3% at 1000 cd/m² | Blue | nih.govacs.org |

| Poly(p-phenylene vinylene) (PPV) | - | - | Reasonably High | Green-Yellow | researchgate.net |

Carbazole-based molecules are extensively used as host materials in both phosphorescent OLEDs (PhOLEDs) and TADF OLEDs. ossila.comrsc.orgacs.org This is primarily due to their high triplet energy levels, which are necessary to confine the triplet excitons on the guest emitter molecules and prevent reverse energy transfer. ossila.comhcchems.com The polymer form, PVK, is a widely used host material for phosphorescent dopants like the green emitter tris(2-phenylpyridine)iridium (B1451540) (Ir(ppy)₃). researchgate.netrsc.org

Derivatives of 3-bromo-9H-carbazole are used to construct advanced host materials. ossila.com For example, a bipolar host material (PBCz-PO) featuring a bicarbazole core synthesized from 3-bromo-9H-carbazole was developed for blue PhOLEDs. ossila.com This material possesses a high triplet energy of 2.76 eV, making it suitable for hosting blue phosphorescent emitters like FIrpic. ossila.com Devices using this host achieved a maximum external quantum efficiency of 13.4%, a current efficiency of 31.5 cd/A, and a power efficiency of 31.0 lm/W. ossila.com Similarly, introducing electron-withdrawing groups like benzimidazole (B57391) to a carbazole structure can create bipolar host materials that improve charge balance and device efficiency. acs.org

| Host Material | Dopant/Emitter | Max. Current Efficiency (ηc) | Max. Power Efficiency (ηp) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|---|

| PBCz-PO | FIrpic | 31.5 cd/A | 31.0 lm/W | 13.4% | ossila.com |

| DPEPO | TCzTrz | 39.4 cd/A | 61.5 lm/W | 31.8% | ossila.com |

| mCP | TDBA-PCZ | 14.24 cd/A | Not Specified | 10.14% | mdpi.com |

| mCP | TDBA-BCZ | 8.67 cd/A | Not Specified | 7.73% | mdpi.com |

The inherent electron-rich nature and high hole mobility of the carbazole moiety make it an excellent candidate for hole transporting layers (HTLs). mdpi.com Poly(9-vinylcarbazole) (PVK), the polymer of the parent vinylcarbazole, is a well-known p-type semiconductor widely used as an HTL material in OLEDs. ossila.comrsc.org It can be used as a standalone HTL or as a host for other hole-transporting molecules to enhance performance. ossila.com

In solution-processed OLEDs, PVK is often used as an interlayer to facilitate efficient hole injection and transport from the anode to the emissive layer. mdpi.com For example, in a hybrid device structure, a 20 nm thick layer of PVK was used as an HTL, contributing to high device efficiencies. mdpi.com The bromination at the 3-position of the carbazole ring in this compound can modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) energy level, potentially leading to better energy level alignment with adjacent layers and improved device performance. doi.org Furthermore, blocking the reactive 3-position with a bromine atom can reduce the likelihood of oxidation, leading to more stable materials and longer device lifetimes. ossila.comhcchems.com

Photovoltaic Devices (Organic Solar Cells, Perovskite Solar Cells)

In the realm of photovoltaic devices, materials derived from this compound are primarily investigated for their role as hole transporting materials (HTMs), especially in the rapidly advancing field of perovskite solar cells (PSCs). acs.org

Carbazole-based compounds are among the most promising classes of organic small molecules being developed as HTMs for PSCs. acs.org They are considered a cost-effective and high-performance alternative to the commonly used but expensive spiro-OMeTAD. acs.org The key advantages of carbazole-based HTMs include their excellent hole mobility, good chemical stability, appropriate energy levels for efficient hole extraction from the perovskite absorber layer, and ease of functionalization. mdpi.comacs.org

A study involving a derivative, 2,7-dibromo-9-(2-(vinyloxy)ethyl)-9H-carbazole (CVE-Br), highlights the potential of brominated carbazoles. This material was found to have a suitable HOMO energy level of -5.19 eV, which facilitates efficient hole transfer from the perovskite layer. doi.org PSCs incorporating CVE-Br as an interlayer demonstrated improved performance compared to control devices, achieving a power conversion efficiency (PCE) of 21.01%. doi.org The vinyl group on this compound offers the possibility of creating polymeric HTMs, which can provide excellent film formation and morphological stability, crucial for large-area and flexible solar cells. ossila.com

| HTM / Interlayer | HOMO Level (eV) | Power Conversion Efficiency (PCE) | Device Structure | Reference |

|---|---|---|---|---|

| Control (No Interlayer) | - | 20.08% | Perovskite Solar Cell | doi.org |

| CVE-Br | -5.19 | 21.01% | Perovskite Solar Cell | doi.org |

| CVE-DPA | -5.17 | 22.15% | Perovskite Solar Cell | doi.org |

Beyond their role as dedicated charge transport layers, carbazole derivatives can also be incorporated into the active (light-absorbing) layer of organic solar cells. researchgate.net Their strong electron-donating character makes them suitable as donor materials in bulk heterojunction (BHJ) solar cells. The ability to tune their energy levels through chemical modification is crucial for optimizing the open-circuit voltage (Voc) and driving force for exciton (B1674681) dissociation at the donor-acceptor interface.